

Guanidinoethyl sulfonate synthesis and chemical structure

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Compound of Interest

Compound Name: Guanidinoethyl sulfonate

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An In-Depth Technical Guide to **Guanidinoethyl Sulfonate** and the Synthesis of the Related Compound Taurolidine

This technical guide provides a detailed overview of **Guanidinoethyl sulfonate** (Taurocyamine), including its chemical structure and biological activities. As extensive synthesis information for **Guanidinoethyl sulfonate** is not readily available in the public domain, this guide also offers a comprehensive, in-depth exploration of the synthesis and chemical biology of the closely related and therapeutically significant compound, Taurolidine. This document is intended for researchers, scientists, and professionals in the fields of drug discovery, oncology, and infectious diseases.

Guanidinoethyl Sulfonate (Taurocyamine)

Guanidinoethyl sulfonate, also known as Taurocyamine, is the N-amidino derivative of taurine.[1] It is a naturally occurring guanidine-aurine analog and an intermediate in taurine and hypotaurine metabolism.[2]

Chemical Structure and Properties

The chemical identity of **Guanidinoethyl sulfonate** is well-established.

Property	Value
IUPAC Name	2-[(aminoiminomethyl)amino]-ethanesulfonic acid[2]
Synonyms	Taurocyamine, Guanidinoethane sulfonic acid, Amidinotaurine[3]
CAS Number	543-18-0[3]
Molecular Formula	C3H9N3O3S[3]
Molecular Weight	167.19 g/mol [3]
Solubility	Soluble in DMSO (very slightly, heated), Methanol (very slightly, heated), Water (heated) [4]. Approximately 1 mg/ml in PBS (pH 7.2)

Biological Activity and Signaling

Guanidinoethyl sulfonate is a competitive inhibitor of taurine transporters and a competitive antagonist of glycine receptors (GlyR) with an IC₅₀ of 565 μM.[5] It also exhibits weak agonist and antagonist effects on GABAA receptors.[5] By inhibiting taurine transport, it can be used to reduce taurine levels in tissues for research purposes.[5] Its interaction with glycine and GABA receptors suggests a role in neurotransmission.

Due to the limited availability of detailed synthesis protocols for **Guanidinoethyl sulfonate** in the provided search results, the remainder of this guide will focus on the synthesis and biological actions of the related compound, Taurolidine.

Taurolidine: Synthesis and Chemical Biology

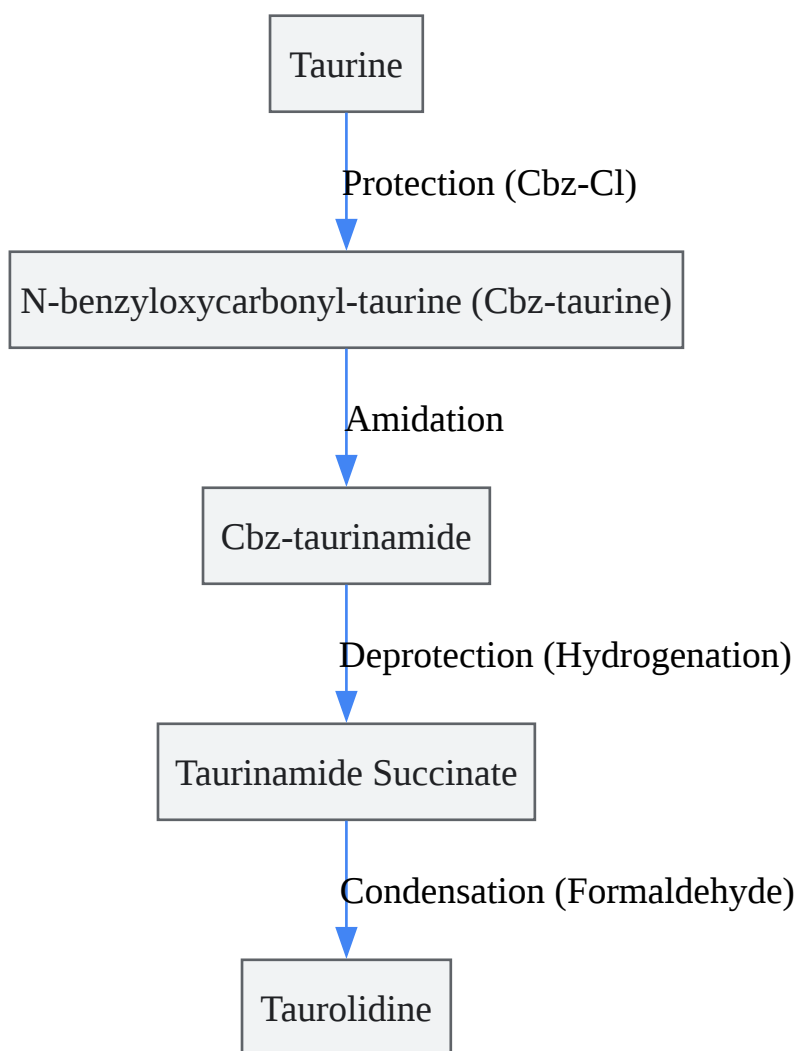
Taurolidine is a synthetic antimicrobial and antineoplastic agent derived from the amino acid taurine.[6] It has garnered significant interest for its therapeutic potential.

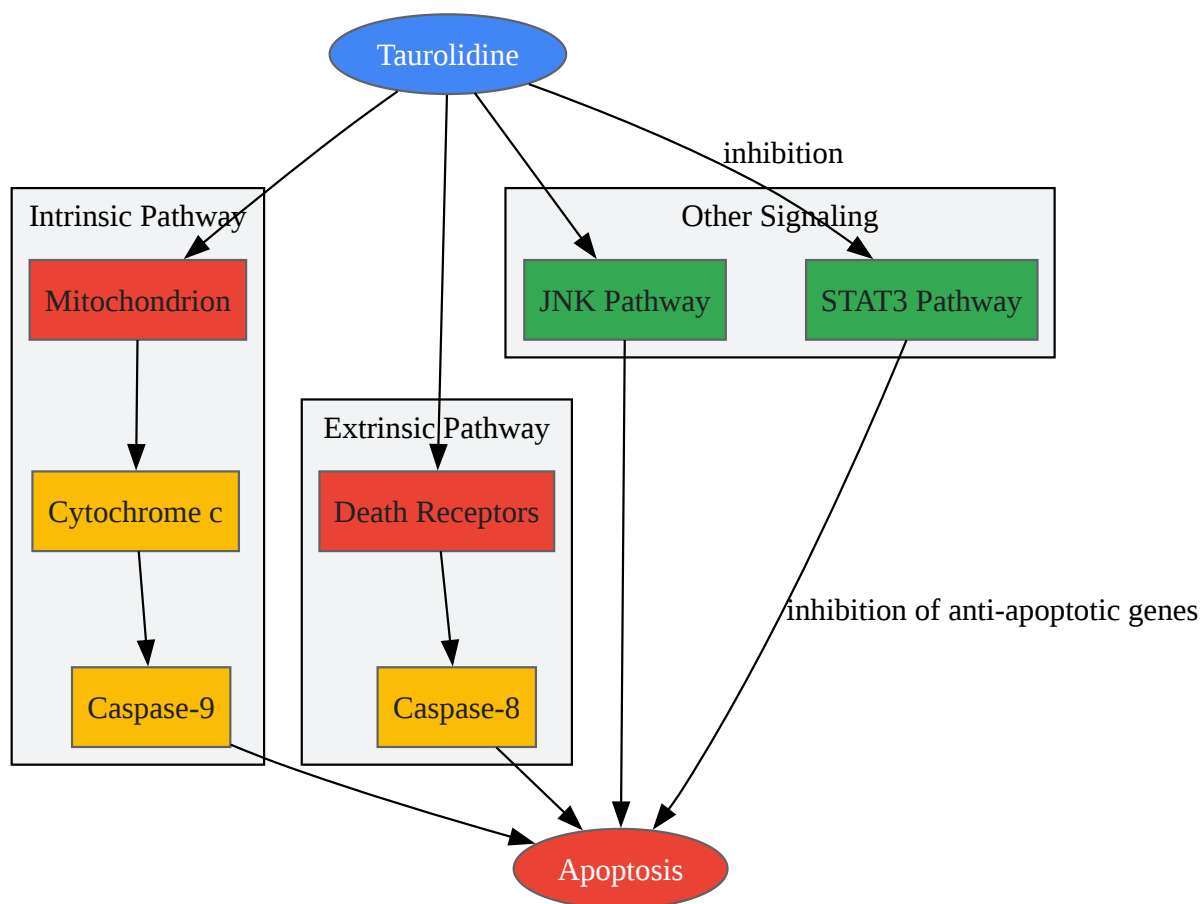
Chemical Synthesis of Taurolidine

The synthesis of Taurolidine is a multi-step process that begins with taurine. A common method involves the protection of the amino group, conversion to an amide, deprotection, and final condensation with formaldehyde.[6]

A generalized synthesis workflow is as follows:

- Protection of Taurine: The amino group of taurine is protected, often using benzyl chloroformate (Cbz-Cl), to form N-benzyloxycarbonyl-taurine (Cbz-taurine).[6]
- Conversion to Cbz-Taurinamide: Cbz-taurine is then converted to Cbz-aurinamide.[6]
- Deprotection: The Cbz protecting group is removed via hydrogenation to yield taurinamide, which is often converted to a more stable salt like taurinamide succinate.[6]
- Condensation: Taurinamide succinate is reacted with formaldehyde in a condensation reaction to form Taurolidine.[6]





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